N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine
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Overview
Description
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine is a complex organic compound that belongs to the class of triazole derivatives Triazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring is synthesized by reacting 3-chloro-4-methoxybenzaldehyde with a suitable reagent to form the corresponding furan derivative.
Introduction of the triazole ring: The furan derivative is then reacted with 4H-1,2,4-triazole in the presence of a suitable catalyst to form the triazole ring.
Coupling reaction: The final step involves coupling the furan-triazole intermediate with an amine to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine is unique due to its specific structure and properties. Similar compounds include other triazole derivatives such as:
Fluconazole: An antifungal agent.
Voriconazole: Another antifungal agent with a broader spectrum of activity.
Trazodone: An antidepressant.
Nefazodone: Another antidepressant with a similar structure.
These compounds share the triazole ring but differ in their specific substituents and applications.
Properties
CAS No. |
894857-36-4 |
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Molecular Formula |
C14H13ClN4O2 |
Molecular Weight |
304.73g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H13ClN4O2/c1-20-14-4-2-10(6-12(14)15)13-5-3-11(21-13)7-18-19-8-16-17-9-19/h2-6,8-9,18H,7H2,1H3 |
InChI Key |
YUXNZTWSTUPJFQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNN3C=NN=C3)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNN3C=NN=C3)Cl |
Origin of Product |
United States |
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